molecular formula C7H5N5O2 B11093525 6-(1H-tetrazol-1-yl)nicotinic acid

6-(1H-tetrazol-1-yl)nicotinic acid

Katalognummer: B11093525
Molekulargewicht: 191.15 g/mol
InChI-Schlüssel: DVOYMQCIJJUCQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Significance of Nicotinic Acid Derivatives in Pharmaceutical Research

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental organic compound vital for numerous physiological processes. chemicalbook.combiocrick.com Its derivatives form the backbone of essential coenzymes like NAD and NADP, which are crucial for cellular metabolism and DNA repair. biocrick.com Beyond its nutritional role, nicotinic acid and its derivatives have been the subject of extensive pharmacological research. They have shown therapeutic potential in managing hyperlipidemia by reducing cholesterol and triglyceride levels in the plasma. nih.govresearchgate.net Furthermore, research has unveiled a broad spectrum of other biological activities associated with nicotinic acid derivatives, including anti-inflammatory, analgesic, and antioxidant effects. nih.govnih.gov The versatility of the nicotinic acid scaffold has made it a privileged structure in the design of new therapeutic agents for a range of conditions, from cardiovascular diseases to neurological disorders. researchgate.netnih.gov

Role of Tetrazole Moieties in Medicinal Chemistry and Bioisosterism

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a prominent pharmacophore in modern drug discovery. researchgate.netdntb.gov.ua Although not found in nature, its unique physicochemical properties have made it a valuable tool for medicinal chemists. dntb.gov.uamdpi.com One of the most significant applications of the tetrazole moiety is its role as a bioisostere for the carboxylic acid group. researchgate.net Bioisosterism refers to the principle of substituting one functional group with another that has similar spatial and electronic characteristics, with the aim of modulating the molecule's biological activity, metabolic stability, or pharmacokinetic properties.

The tetrazole ring is comparable in acidity to a carboxylic acid but offers several advantages. It is generally more metabolically stable and can exhibit increased lipophilicity, which can enhance a drug's ability to cross cell membranes. The delocalized negative charge of the tetrazolate anion also influences its interaction with biological targets. Consequently, the replacement of a carboxylic acid with a tetrazole has been a successful strategy in the development of numerous marketed drugs, including the antihypertensive agent losartan. mdpi.com Tetrazole derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. researchgate.net

Rationale for Investigating 6-(1H-Tetrazol-1-yl)nicotinic Acid as a Novel Heterocyclic System

The rationale for the design and investigation of this compound stems from the strategic fusion of the pharmacologically significant nicotinic acid and tetrazole moieties. This novel heterocyclic system represents a deliberate attempt to create a molecule that may possess a unique combination of properties derived from its parent structures.

Researchers investigating this compound would likely be interested in exploring its potential in therapeutic areas where nicotinic acid derivatives and tetrazoles have already shown promise, such as in the treatment of inflammatory conditions, cardiovascular diseases, or as novel enzyme inhibitors. The novelty of the this compound structure provides an opportunity to explore new chemical space and potentially discover a new class of therapeutic agents.

Physicochemical Properties

To provide context for the potential characteristics of this compound, the following table presents the computed physicochemical properties of a structurally related isomer, 5-(1H-tetrazol-5-yl)-nicotinic acid, as available in the PubChem database. These values offer an estimation of the compound's general properties.

PropertyValueSource
Molecular Weight 191.15 g/mol PubChem
Molecular Formula C₇H₅N₅O₂PubChem
XLogP3 -0.4PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 5PubChem
Rotatable Bond Count 1PubChem
Exact Mass 191.04432442PubChem
Topological Polar Surface Area 105 ŲPubChem
Heavy Atom Count 14PubChem
Complexity 224PubChem
Note: Data for 5-(1H-tetrazol-5-yl)-nicotinic acid (PubChem CID: 33726093). mdpi.com

Detailed Research Findings

While specific, in-depth research articles focusing exclusively on this compound are not widely available in the public domain, the general principles of its synthesis and potential biological evaluation can be inferred from the extensive literature on related compounds.

The synthesis of such a molecule would likely involve a multi-step process. A common method for forming the tetrazole ring is through a [2+3] cycloaddition reaction between a nitrile and an azide (B81097). For this compound, a plausible synthetic route could start with a 6-aminonicotinic acid derivative. The amino group could be converted to a cyano group, which would then undergo a cycloaddition with an azide source to form the tetrazole ring. Alternatively, a pre-formed tetrazole-containing building block could be coupled to the nicotinic acid scaffold.

The biological evaluation of this compound would likely involve a battery of in vitro and in vivo assays to determine its pharmacological profile. Based on the properties of its constituent parts, researchers might investigate its anti-inflammatory activity, for example, by measuring its ability to inhibit inflammatory mediators in cell-based assays. nih.gov Its potential as a cardiovascular drug could be explored by examining its effects on lipid metabolism or blood pressure in animal models. Furthermore, given the prevalence of tetrazoles as enzyme inhibitors, it could be screened against a panel of relevant enzymes to identify any specific inhibitory activity.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C7H5N5O2

Molekulargewicht

191.15 g/mol

IUPAC-Name

6-(tetrazol-1-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C7H5N5O2/c13-7(14)5-1-2-6(8-3-5)12-4-9-10-11-12/h1-4H,(H,13,14)

InChI-Schlüssel

DVOYMQCIJJUCQB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1C(=O)O)N2C=NN=N2

Herkunft des Produkts

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Nicotinic Acid Core

The nicotinic acid scaffold, a pyridine-3-carboxylic acid, is a common motif in medicinal chemistry. Various methods exist for its synthesis, ranging from the functionalization of pre-existing pyridine (B92270) rings to the de novo construction of the heterocyclic system. For the synthesis of the target compound, methods that allow for substitution at the 6-position are of primary importance.

A common and practical approach to obtaining the necessary nicotinic acid precursor involves starting with readily available and often inexpensive materials. One such strategy begins with the synthesis of 6-hydroxynicotinic acid. A documented method involves the cyclization and subsequent ammonification of DL-malic acid, a low-cost raw material. This process provides a direct route to the 6-hydroxy substituted nicotinic acid core google.com.

Alternatively, substituted pyridines can serve as the starting point. For instance, 2-chloro-5-methylpyridine (B98176) can be directly oxidized to 6-chloronicotinic acid. This liquid-phase oxidation is often carried out using oxygen in the presence of a catalyst, such as cobalt acetate, in a suitable solvent like chlorobenzene. This method avoids the use of harsh oxidizing agents like potassium permanganate, offering milder reaction conditions and achieving good product quality and yield google.comchemicalbook.com.

Starting MaterialReagents/ConditionsProductYieldReference
DL-Malic Acid1) H₂SO₄ (conc.), 120°C; 2) Ammonification6-Hydroxynicotinic AcidHigh google.com
2-Chloro-5-methylpyridineO₂, Cobalt Acetate, Chlorobenzene, 80-100°C6-Chloronicotinic Acid79.7% google.comchemicalbook.com
6-Hydroxynicotinic AcidChlorinating Agent (e.g., POCl₃)6-Chloronicotinic AcidHigh google.com

This table presents illustrative data from referenced synthetic methods for key precursors.

The 6-hydroxynicotinic acid obtained from DL-malic acid can then be converted to the more versatile intermediate, 6-chloronicotinic acid, through a chlorination reaction, typically using reagents like phosphorus oxychloride (POCl₃) google.com. This chloro-substituted intermediate is pivotal for introducing the nitrogen-based functionality required for tetrazole formation.

With a key precursor like 6-chloronicotinic acid in hand, further derivatization is necessary to prepare for the introduction of the tetrazole moiety. The carboxylic acid group is often protected as an ester, for example, a methyl ester, to prevent unwanted side reactions in subsequent steps. Esterification of nicotinic acid derivatives can be achieved using standard methods, such as refluxing in methanol (B129727) with a catalytic amount of acid (e.g., HCl) prepchem.com.

General methods for creating various 6-substituted methyl nicotinates have been described, often starting from the corresponding 2-amino-5-methylpyridine (B29535) researchgate.net. However, for the synthesis of the target compound, the 6-chloro group of methyl 6-chloronicotinate serves as a handle for nucleophilic substitution. It can be displaced by a nitrogen nucleophile to introduce the necessary precursor for the tetrazole ring. A common transformation is the conversion of the 6-chloro group to a 6-amino group, which can then be used to build the tetrazole ring. Another important intermediate is 6-hydrazinonicotinic acid hydrazide, which can be prepared and used for further cyclization reactions researchgate.net.

Regioselective Introduction of the 1H-Tetrazolyl Moiety at C-6

The formation of the tetrazole ring and its attachment to the C-6 position of the nicotinic acid core is the most critical phase of the synthesis. The regioselectivity of this step is paramount, as the reaction must specifically yield the 1-substituted (1H) tetrazole isomer.

The most prevalent method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). beilstein-journals.orgorganic-chemistry.org In the context of the target molecule, this would involve the synthesis of a 6-cyanonicotinic acid derivative. The 6-chloro or another suitable leaving group on the nicotinic acid ester can be displaced by a cyanide source to furnish the required nitrile. Subsequently, the nitrile undergoes cycloaddition with an azide source, such as sodium azide, often in the presence of a catalyst or promoter like ammonium (B1175870) chloride or a Lewis acid (e.g., zinc chloride) in a polar aprotic solvent like DMF. researchgate.netorganic-chemistry.org The reaction typically requires heating to proceed at a reasonable rate.

While this method is effective for forming the tetrazole ring, it generally produces the 5-substituted-1H-tetrazole, where the pyridine ring would be attached at C-5 of the tetrazole. This is not the desired isomer for 6-(1H-tetrazol-1-yl)nicotinic acid, which requires the pyridine nitrogen to be bonded to N-1 of the tetrazole ring. Therefore, this route is less ideal for the target compound unless a subsequent rearrangement or a different strategy is employed.

A more regioselective method for generating 1-substituted tetrazoles involves the reaction of a primary amine with an orthoester and sodium azide. This reaction, sometimes referred to as the Ugi tetrazole reaction or a variation thereof, provides a direct and selective route to the desired 1-substituted isomer. organic-chemistry.orgresearchgate.net

In this synthetic pathway, a 6-aminonicotinic acid derivative (e.g., methyl 6-aminonicotinate) serves as the key starting material. The primary amino group at the C-6 position is reacted with an orthoformate, such as triethyl orthoformate, and sodium azide in an acidic medium like acetic acid. This one-pot procedure directly constructs the 1H-tetrazol-1-yl group at the C-6 position of the pyridine ring. researchgate.net If an ester was used for protection, a final hydrolysis step is required to yield the target carboxylic acid. This method is highly advantageous due to its regioselectivity, directly affording the N-1 linked tetrazole.

PrecursorReagents/ConditionsProductKey AdvantageReference
6-Aminonicotinic acid esterNaN₃, HC(OC₂H₅)₃, Acetic Acid, 75°CMethyl 6-(1H-tetrazol-1-yl)nicotinateRegioselective formation of N-1 isomer researchgate.net
6-Cyanonicotinic acid esterNaN₃, NH₄Cl, DMF, RefluxMethyl 6-(1H-tetrazol-5-yl)nicotinateForms tetrazole ring (isomer issue) researchgate.net

This table compares different strategies for tetrazole ring formation on the nicotinic acid core.

Optimization of Reaction Conditions and Yields for Target Compound Synthesis

For the synthesis of the 6-chloronicotinic acid precursor, parameters such as reaction temperature, oxygen flow rate, and catalyst loading must be carefully controlled to ensure efficient oxidation while minimizing side product formation google.com. During the purification of 6-chloronicotinic acid, the choice of recrystallization solvent, such as methanol, is critical to achieving high purity chemicalbook.com.

In the key tetrazole-forming step via the primary amine route, the reaction temperature and duration are important variables. A study on analogous transformations found that heating at 75°C for 4 hours in acetic acid gave good results researchgate.net. The use of Lewis acids like ZnCl₂ has been shown to improve yields in related multicomponent reactions for tetrazole synthesis by activating intermediates, which could be a potential optimization strategy here organic-chemistry.org.

The choice of solvent also plays a significant role. For cycloaddition reactions, polar aprotic solvents like DMF are common, but for multicomponent reactions, solvents can range from methanol to acetic acid. researchgate.netresearchgate.net The final hydrolysis of the ester to the carboxylic acid is typically a straightforward saponification using a base like sodium hydroxide (B78521), followed by acidification to precipitate the final product. Careful pH control during workup is essential to ensure complete protonation of the nicotinic acid and tetrazole moieties for efficient isolation.

Synthetic Challenges and Innovative Approaches in Heterocyclic Chemistry

The synthesis of this compound presents a unique set of challenges inherent to the field of heterocyclic chemistry. The construction of this molecule requires the strategic fusion of two distinct heterocyclic systems: a pyridine-3-carboxylic acid core and a 1-substituted tetrazole ring. The primary difficulties lie in the selective functionalization of the pyridine ring at the 6-position and the subsequent regioselective formation of the N1-substituted tetrazole isomer, all while preserving the carboxylic acid functionality.

A plausible and common synthetic strategy would commence with a pre-functionalized nicotinic acid derivative, typically an ester to protect the carboxylic acid group during the synthesis. A key intermediate for this process is ethyl 6-aminonicotinate, which serves as the anchor point for the construction of the tetrazole ring.

A. Formation of the Tetrazole Ring from an Amino-Pyridine Precursor

The transformation of an amino group on the pyridine ring into a 1-substituted tetrazole is a critical step, fraught with challenges of efficiency and regioselectivity. A conventional and widely utilized method involves the reaction of a primary amine with an orthoformate ester and an azide source.

A significant challenge in this transformation is the control of regioselectivity. The reaction can potentially yield two different isomers: the 1-substituted and the 2-substituted tetrazole. In many applications, the biological activity of the final compound is highly dependent on the specific isomer, making regiocontrol a paramount concern. The reaction conditions, including the choice of solvent and catalyst, can influence the isomeric ratio, but achieving high selectivity for the desired 1-substituted product often requires careful optimization.

Another challenge is the handling of azide reagents, such as sodium azide, which are potentially explosive and toxic. This necessitates stringent safety precautions, especially on a larger scale.

Innovative Approaches to Tetrazole Formation

To address the challenges of traditional methods, several innovative approaches have been developed in heterocyclic chemistry. These methods aim to improve safety, efficiency, and selectivity.

One of the most significant advancements is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles. This is particularly effective for the synthesis of 5-substituted tetrazoles from nitriles and sodium azide. researchgate.net

The use of catalysts has also been a major area of innovation. While traditional methods may be performed without a catalyst, the use of Lewis acids, such as zinc chloride, or various organocatalysts can significantly enhance the rate and selectivity of the tetrazole-forming reaction. researchgate.net For instance, the reaction of amines with triethyl orthoformate and sodium azide can be catalyzed by acids. mdpi.comresearchgate.net

Furthermore, multicomponent reactions (MCRs) represent a paradigm shift in synthetic efficiency. The Ugi-tetrazole reaction, for example, allows for the one-pot synthesis of complex 1,5-disubstituted tetrazoles from an amine, an aldehyde or ketone, an isocyanide, and an azide source. frontiersin.orggoogle.com While not directly applicable to the synthesis of 1-substituted tetrazoles from an existing amine, the principles of MCRs—combining multiple steps into a single operation—inspire the development of more streamlined and efficient synthetic routes.

The table below summarizes various conditions that have been reported for the synthesis of 1-substituted tetrazoles from amines, which could be adapted for the synthesis of the target molecule's core structure.

Table 1: Representative Conditions for the Synthesis of 1-Substituted Tetrazoles from Amines

Amine Substrate Reagents Catalyst Solvent Conditions Yield (%) Reference
Glycine Sodium azide, Ethyl orthoformate Acetic acid Acetic acid 80 °C, 2 hours Not specified google.com
Aromatic amines Trimethylsilyl azide (TMSA), Triethyl orthoformate FeCl₃ Not specified Not specified Good to excellent mdpi.com
3-Amino-thiophene-2-carboxylates Sodium azide, Triethyl orthoformate Not specified Acetic acid Not specified Good mdpi.com

B. Hydrolysis of the Ester

The final step in the proposed synthesis is the hydrolysis of the ethyl ester to yield the final nicotinic acid. This is a standard transformation, but it must be conducted under conditions that are mild enough to avoid degradation of the tetrazole ring or the pyridine core.

The primary challenge here is to ensure complete conversion without inducing side reactions. The tetrazole ring is generally stable under basic and acidic conditions, but extreme pH or high temperatures could potentially lead to ring-opening or other unwanted transformations.

Innovative Approaches to Ester Hydrolysis

While classical saponification with sodium hydroxide or potassium hydroxide in an aqueous alcohol solution is the most common method, enzymatic hydrolysis offers a green and highly selective alternative. Lipases and esterases can operate under mild pH and temperature conditions, minimizing the risk of side reactions and simplifying the workup procedure. Biocatalytic methods are gaining traction in pharmaceutical synthesis due to their high selectivity and environmentally friendly nature. frontiersin.org

The table below outlines typical conditions for ester hydrolysis that would be applicable to the final step of the synthesis.

Table 2: Typical Conditions for Ethyl Ester Hydrolysis

Ester Substrate Reagents/Catalyst Solvent Conditions
Ethyl Nicotinate Sodium Hydroxide Water/Ethanol Reflux
General Ethyl Esters Lithium Hydroxide Tetrahydrofuran/Water Room Temperature

Structure Activity Relationship Sar and Ligand Design Principles

Conformational Analysis and Stereochemical Considerations

The oxidized nicotinamide (B372718) ring, as found in nicotinic acid, is planar, while reduced forms adopt a "boat" conformation. researchgate.net The planarity of the nicotinic acid and tetrazole moieties in 6-(1H-tetrazol-1-yl)nicotinic acid likely facilitates π-stacking interactions within the receptor's binding pocket. nih.gov The rotational freedom around the single bond connecting the tetrazole ring to the pyridine (B92270) scaffold allows for various conformations, which can influence binding affinity and efficacy.

Investigation of Substituent Effects on Biological Activity

The biological activity of this compound is highly dependent on the nature and position of its constituent parts.

The tetrazole moiety serves as a key functional group, often acting as a bioisostere for a carboxylic acid. nih.gov Its position on the nicotinic acid scaffold and the specific nitrogen atom involved in the linkage are critical determinants of activity. The high density of nitrogen atoms in the tetrazole ring provides multiple opportunities for hydrogen bonding and π-stacking interactions with receptor recognition sites, which can enhance binding affinity. nih.gov

Studies on related tetrazole-containing compounds have shown that the substitution pattern on the tetrazole ring significantly affects the hydrogen bonding profile within the receptor binding site. nih.gov For instance, 5-substituted 1H-tetrazoles can form hydrogen bonds via N-H---O=C interactions and engage in π-π stacking with aromatic residues in either T-shaped or parallel-displaced arrangements. nih.gov The ability of the tetrazole moiety to interact with water molecules within the binding pocket can also create additional contacts with the receptor, further influencing binding. nih.gov

Modifications to the nicotinic acid scaffold can profoundly impact biological activity. The pyridine ring itself is a crucial element for receptor recognition. Altering the position of the nitrogen atom within the ring or introducing various substituents can modulate affinity and efficacy. nih.gov

For example, in a series of nicotinamide derivatives, the introduction of a diarylamine-modified scaffold was explored to create novel fungicides targeting succinate (B1194679) dehydrogenase. nih.gov While a different target, this research underscores the principle that modifications to the core nicotinic acid structure can lead to compounds with varied biological profiles. nih.gov Similarly, creating hybrid molecules by incorporating the nicotinic acid moiety with other pharmacophoric groups, such as a pyrazoline group, has been a strategy to enhance affinity and introduce dual modes of action. researchgate.net

Comparative Analysis with Established Nicotinic Acid Receptor Agonists and Analogues (e.g., MK-0354)

A comparative analysis of this compound with established nicotinic acid receptor agonists like nicotinic acid itself and analogues such as MK-0354 provides valuable context for its potential pharmacological profile. MK-0354, or 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole, is a notable partial agonist of the GPR109a receptor. nih.govsigmaaldrich.comacs.org

MK-0354 was designed to retain the antilipolytic effects associated with GPR109a agonism while avoiding the vasodilatory side effects (flushing). nih.govsigmaaldrich.comacs.org It effectively lowers plasma free fatty acids but does not induce vasodilation. nih.govsigmaaldrich.comacs.org This dissociation of effects is a key goal in the development of nicotinic acid analogues. Clinical studies with MK-0354 showed that while it reduced free fatty acids, it did not produce clinically meaningful changes in LDL-c, HDL-c, or triglycerides in patients with dyslipidemia. researchgate.net

The structural differences between this compound and MK-0354 are significant. While both contain a tetrazole ring, the core scaffold of MK-0354 is a tetrahydro-cyclopentapyrazole, whereas the subject compound is based on a pyridine ring. nih.gov This difference in the core structure likely accounts for variations in their receptor interactions and subsequent signaling pathways.

Table 1: Comparison of Nicotinic Acid Analogues

Compound Core Structure Receptor Activity Key Clinical/Preclinical Finding
Nicotinic Acid Pyridine Full Agonist at GPR109a Reduces LDL and triglycerides, increases HDL, but causes flushing. nanomegas.comnih.gov
MK-0354 Tetrahydro-cyclopentapyrazole Partial Agonist at GPR109a Antilipolytic effects without vasodilation in mice. nih.govsigmaaldrich.comacs.org No significant lipid changes in humans. researchgate.net

| This compound | Pyridine | Predicted Agonist at GPR109a | Activity profile is hypothesized based on its structural components. |

This table is generated based on available data for comparative purposes.

Development of Structure-Activity Hypotheses for Receptor Modulation

Based on the analysis of its structural components and comparison with known ligands, several hypotheses can be formulated regarding the structure-activity relationship of this compound for nicotinic acid receptor modulation.

Role of the Tetrazole Ring: The 1H-tetrazol-1-yl group is hypothesized to act as a bioisosteric replacement for the carboxylic acid of nicotinic acid, engaging in similar electrostatic and hydrogen-bonding interactions with key residues in the GPR109a binding pocket, such as arginine residues. nih.gov The specific linkage at the N1 position of the tetrazole may influence the orientation of the ring within the binding site, potentially modulating efficacy compared to N2-linked or C5-linked isomers.

Contribution of the Nicotinic Acid Scaffold: The pyridine ring is expected to form crucial π-cation or other non-covalent interactions with aromatic amino acid residues within the orthosteric binding site of the receptor, similar to the interactions observed with nicotine (B1678760) at nAChRs. nih.gov The relative positioning of the tetrazole and the pyridine nitrogen is critical for establishing the correct binding pose.

Potential for Biased Agonism: The separation of antilipolytic effects from flushing effects observed with MK-0354 suggests that biased agonism is achievable for GPR109a ligands. researchgate.net It is hypothesized that the specific conformational profile and interaction pattern of this compound could preferentially activate certain downstream signaling pathways (e.g., Gαi-mediated antilipolysis) over others (e.g., β-arrestin-mediated flushing). Subtle changes in the linker or substitution on the pyridine ring could fine-tune this bias. nih.gov

Further empirical testing through radioligand binding assays and functional assays would be necessary to validate these hypotheses and fully elucidate the pharmacological profile of this compound. nih.gov

Molecular Pharmacology and Receptor Interactions

Elucidation of Molecular Targets

The principal molecular target for nicotinic acid and its analogs is the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2) or HM74A in humans. nih.govnih.gov This receptor is a member of the Gi/Go family of GPCRs. researchgate.net The activation of GPR109A by agonists like nicotinic acid is responsible for many of its pharmacological effects. nih.govnih.gov

The tetrazole group is often employed in medicinal chemistry as a bioisostere for a carboxylic acid group. rug.nlnih.gov This substitution can offer advantages such as improved metabolic stability and lipophilicity while maintaining the necessary acidic proton for receptor interaction. rug.nl Several tetrazole-containing compounds have been developed as potent agonists of GPR109A. nih.govebi.ac.uk Therefore, it is highly probable that 6-(1H-tetrazol-1-yl)nicotinic acid also functions as an agonist for GPR109A, with the tetrazole ring mimicking the carboxylate group of nicotinic acid in binding to the receptor.

The affinity of various ligands for GPR109A can vary. For instance, nicotinic acid itself exhibits high affinity for GPR109A. Synthetic agonists have been developed with a range of potencies.

Table 1: Examples of GPR109A Agonists and their Reported Activities

CompoundReceptor(s)Reported Activity
Nicotinic AcidGPR109A, GPR109B (low affinity)High-affinity agonist of GPR109A.
AcifranGPR109A, GPR109BOrally active agonist. nih.gov
Monomethyl fumarate (B1241708) (MMF)GPR109AActive metabolite of dimethyl fumarate, potent GPR109A agonist. nih.gov
Tricyclic pyrazole (B372694) tetrazolesGPR109APotent partial agonists. nih.govebi.ac.uk

This table is for illustrative purposes and includes examples of GPR109A agonists. The specific activity of this compound is not publicly documented.

While GPR109A is the primary target, some nicotinic acid analogs may interact with other receptors or enzymes. For example, GPR109B (HM74) is a closely related receptor that also binds nicotinic acid, albeit with much lower affinity. The selectivity of nicotinic acid analogs for GPR109A over GPR109B is a key aspect of their pharmacological profile.

Additionally, some studies on nicotinic acid derivatives have explored their effects on enzymes like cyclooxygenases (COX), particularly in the context of their anti-inflammatory potential. nih.gov However, the primary pharmacological actions related to lipid metabolism are attributed to GPR109A activation. For this compound, it is reasonable to assume that its primary interaction would be with GPR109A, though off-target activities cannot be entirely ruled out without specific experimental data.

Mechanistic Studies of Ligand-Receptor Binding and Activation Pathways

The binding of agonists to GPR109A has been elucidated through mutagenesis and molecular modeling studies. nih.gov Key amino acid residues within the transmembrane helices and extracellular loops of the receptor are crucial for ligand recognition and binding. The carboxylate group of nicotinic acid, or a bioisosteric equivalent like a tetrazole ring, is thought to form a critical interaction with a positively charged arginine residue (Arg111) in the third transmembrane helix of GPR109A. nih.gov The pyridine (B92270) ring of nicotinic acid is believed to be situated in a binding pocket formed by residues in other transmembrane helices and an extracellular loop. nih.gov

Upon agonist binding, GPR109A undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein of the Gi/Go family. This activation involves the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer. Both Gαi and Gβγ can then modulate the activity of downstream effector proteins.

Downstream Intracellular Signaling Pathway Modulation

The activation of the Gi/Go pathway by GPR109A agonists initiates a series of intracellular signaling events. The primary and most well-characterized downstream effect is the inhibition of adenylyl cyclase by the activated Gαi subunit. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

In adipocytes, this reduction in cAMP levels leads to the decreased activity of hormone-sensitive lipase (B570770) (HSL), a key enzyme in the breakdown of triglycerides. The inhibition of HSL results in a reduced release of free fatty acids (FFAs) into the circulation.

Recent research has also highlighted alternative signaling pathways activated by GPR109A, including those involving β-arrestins. nih.gov These pathways may be responsible for some of the other effects of GPR109A agonists, such as the flushing response.

Cellular and Subcellular Responses to Compound Interaction

The modulation of intracellular signaling pathways by GPR109A agonists translates into a variety of cellular and subcellular responses.

In Adipocytes: The primary response is the inhibition of lipolysis, as described above. This leads to a decrease in the release of FFAs.

In Immune Cells: GPR109A is also expressed on various immune cells, including macrophages and neutrophils. nih.gov Activation of GPR109A on these cells can have anti-inflammatory effects.

In Keratinocytes: The activation of GPR109A in skin keratinocytes is linked to the flushing response, a common side effect of nicotinic acid therapy.

The subcellular localization of GPR109A is predominantly on the plasma membrane, which is typical for a G-protein coupled receptor that binds extracellular ligands.

Preclinical Biological Evaluation and Efficacy Studies in Vitro and in Vivo

In Vitro Assays for Target Engagement and Functional Potency

No publicly available data exists for the receptor binding, enzymatic assays, or cell-based functional readouts for 6-(1H-tetrazol-1-yl)nicotinic acid.

There are no published studies detailing the binding affinity (Ki) or potency (EC50 or IC50) of this compound for any biological target, including the nicotinic acid receptor GPR109A.

Information regarding the effect of this compound on specific enzymes is not available in the scientific literature.

There are no published cell-based assay results to indicate which signaling pathways, if any, are modulated by this compound.

In Vivo Pharmacological Models

No in vivo studies describing the pharmacological effects of this compound have been found in the public domain.

There is no available data from in vivo models to assess the impact of this compound on lipid metabolism or other metabolic pathways.

There are no reports on the in vivo anti-inflammatory activity or other biological responses resulting from the administration of this compound in preclinical models.

Computational Chemistry and Biophysical Characterization

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique pivotal for predicting the preferred orientation of a molecule when bound to a second, typically a protein target, to form a stable complex. For 6-(1H-tetrazol-1-yl)nicotinic acid, while specific docking studies against a wide array of targets are not extensively documented, insights can be gleaned from studies on structurally related compounds. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, often employed to enhance metabolic stability and modulate physicochemical properties. researchgate.net

In docking simulations, the tetrazole ring of a ligand can form crucial interactions with the polar arm of a receptor's binding pocket. biorxiv.orgbiorxiv.org For instance, studies on tetrazole derivatives as Peroxisome Proliferator-Activated Receptor γ (PPARγ) ligands have shown that the tetrazole ring can engage in hydrogen bonding with residues such as tyrosine, histidine, and serine. biorxiv.orgbiorxiv.org Similarly, in the context of xanthine (B1682287) oxidase inhibition, the tetrazole moiety of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives was designed to form a hydrogen bond with an asparagine residue, which was confirmed by molecular docking simulations. nih.gov

An illustrative molecular docking summary for a related tetrazole derivative is presented below, highlighting the types of interactions that could be anticipated for this compound.

Target Protein Key Interacting Residues Type of Interaction Binding Affinity (kcal/mol) Reference Compound
Xanthine OxidaseAsn768, Phe914, Thr1010Hydrogen Bond, π-π Stacking-8.5 to -9.5N-(3-(1H-tetrazol-1-yl)phenyl) isonicotinamide
PPARγTyr327, His323, Ser289Hydrogen Bond-55 to -61Tetrazole-based PPARγ ligands
Dihydrofolate ReductaseNot SpecifiedNot Specified-7.8Tetrazole derivative 2b

This table is illustrative and based on data for structurally related compounds. biorxiv.orgnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure and related features of a series of compounds with their biological activity. For this compound, a dedicated QSAR study is not publicly available. However, QSAR studies on related nicotinic acid and nicotine (B1678760) derivatives can provide a framework for understanding the structural features that may govern its activity. nih.govresearchgate.net

In a QSAR study of 6-substituted nicotine derivatives, it was found that lipophilicity (π) and the steric volume of the substituent at the 6-position were key determinants of affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net While electronic parameters (σ) and the basicity of the pyridine (B92270) nitrogen did not show a direct correlation with affinity in that particular study, these factors are often crucial in other contexts. researchgate.net

A hypothetical QSAR model for a series of analogues of this compound might include descriptors such as:

LogP: A measure of lipophilicity.

Molecular Weight/Volume: Steric parameters.

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.

Dipole Moment: An electronic descriptor.

pKa: Representing the ionization state of the carboxylic acid and tetrazole moieties at physiological pH.

The development of a robust QSAR model would require the synthesis and biological evaluation of a diverse set of analogues, which would then allow for the identification of the key physicochemical properties driving the desired biological effect.

Molecular Dynamics Simulations of Compound-Receptor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor, offering insights into the stability of the complex and the conformational changes that may occur upon binding. For the closely related N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives, MD simulations were employed to validate the binding mode predicted by molecular docking and to assess the stability of the ligand-protein complex over time. nih.gov

These simulations revealed that the tetrazole moiety could stably occupy a sub-pocket and maintain the crucial hydrogen bond with the target residue. nih.gov The simulations also provide information on the flexibility of the ligand within the binding site and the role of water molecules in mediating interactions.

For a hypothetical complex of this compound with a target protein, an MD simulation could be used to:

Assess the stability of the key hydrogen bonds and hydrophobic interactions.

Calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.

Observe any induced-fit conformational changes in the protein upon ligand binding.

Analyze the dynamics of water molecules in the active site and their contribution to the binding event.

Advanced Spectroscopic and Crystallographic Studies for Structural Elucidation of Interactions

The precise three-dimensional arrangement of atoms in a ligand-receptor complex can be definitively determined through experimental techniques like X-ray crystallography. While a co-crystal structure of this compound with a protein target has not been reported, crystallographic studies of related compounds provide valuable precedents. For example, the crystal structure of the PPARγ ligand-binding domain in complex with a tetrazole-containing compound confirmed the binding mode and revealed an alternative conformation dependent on the positioning of helix H12. biorxiv.orgbiorxiv.org

X-ray diffraction has also been used to determine the crystal structure of nicotinic acid itself, providing precise bond lengths and angles for this part of the molecule. nih.govnanomegas.comresearchgate.net Such data is fundamental for validating and refining computational models.

Other advanced spectroscopic techniques can also elucidate ligand-protein interactions:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the binding site on the protein and to determine the conformation of the bound ligand.

Isothermal Titration Calorimetry (ITC): Directly measures the thermodynamic parameters of binding, including enthalpy (ΔH), entropy (ΔS), and the dissociation constant (Kd).

Surface Plasmon Resonance (SPR): Provides real-time data on the kinetics of binding and dissociation (kon and koff rates).

An illustrative summary of crystallographic data for a related compound is provided below.

Compound Protein Target PDB ID Resolution (Å) Key Finding
Tetrazole Compound T2PPARγ-LBDNot Specified2.3Confirmed binding mode and revealed H12-dependent conformation.

This table is illustrative and based on data for a structurally related compound. biorxiv.orgbiorxiv.org

Predictive Modeling of Pharmacokinetic Parameters for Research Design

In silico models for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are essential in modern drug discovery for designing compounds with favorable pharmacokinetic profiles. For this compound, various computational tools can be used to estimate its drug-likeness and potential liabilities.

The tetrazole ring, as a bioisostere of a carboxylic acid, can influence several pharmacokinetic parameters. It is generally more lipophilic than a carboxylate at physiological pH, which can affect absorption and distribution. The nicotinic acid scaffold is known to be a substrate for various transporters and metabolic enzymes. nih.gov

Predictive models can estimate parameters such as:

Aqueous Solubility: Important for dissolution and absorption.

LogP/LogD: Lipophilicity and distribution characteristics.

Plasma Protein Binding: The extent to which the compound binds to proteins in the blood.

Blood-Brain Barrier Permeability: Crucial for CNS-acting drugs.

Interaction with Cytochrome P450 (CYP) Enzymes: To predict potential drug-drug interactions.

A hypothetical predictive ADME profile for this compound might look like the following:

Parameter Predicted Value Implication for Research Design
LogP1.5 - 2.5Moderate lipophilicity, potentially good absorption.
TPSA (Ų)~90Likely to have moderate cell permeability.
pKa (acidic)4.0 - 5.0Ionized at physiological pH, affecting permeability and solubility.
CYP InhibitionLow probabilityLower risk of metabolic drug-drug interactions.

This table contains hypothetical data for illustrative purposes.

These predictive models, while not a substitute for experimental determination, are invaluable for prioritizing compounds and for designing in vitro and in vivo studies.

Derivatives, Analogues, and Hybrid Structures

Design and Synthesis of Chemically Modified Analogues of 6-(1H-Tetrazol-1-yl)nicotinic Acid

The design of chemically modified analogues of this compound is a key strategy for optimizing therapeutic properties. This process involves altering various parts of the molecule, such as the nicotinic acid core, the tetrazole ring, or the linkage between them, to enhance potency, selectivity, and pharmacokinetic profiles.

A prominent approach involves the synthesis of amide derivatives. For instance, a series of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives were developed as potent xanthine (B1682287) oxidase (XO) inhibitors. nih.gov In this work, the tetrazole moiety was introduced at the 3'-position of a phenyl ring to serve as a hydrogen bond acceptor, significantly improving interaction with the target enzyme. nih.gov Biological evaluation of these analogues demonstrated that the 3'-(1H-tetrazol-1-yl) moiety was a highly effective addition to the N-phenylisonicotinamide scaffold. nih.gov

Further research on related scaffolds, such as decahydroisoquinoline-3-carboxylic acids, highlights the importance of stereochemistry and the length of the alkyl chain connecting the tetrazole ring to the main bicyclic nucleus. nih.gov Studies have shown that variations in the connecting chain's length and the substitution of atoms within it can profoundly impact the compound's antagonist activity at neurotransmitter receptors like AMPA and NMDA. nih.gov For example, (3S,4aR,6R,8aR)-6-(2-(1H-tetrazol-5-yl)ethyl)-decahydroisoquinoline-3-carboxylic acid was identified as a potent and selective AMPA antagonist. nih.gov

The synthesis of these analogues often involves multi-step processes. A common method for creating the tetrazole ring itself is the [2+3] cycloaddition reaction between a nitrile and an azide (B81097). nih.gov This can be facilitated by various catalysts and conditions, including microwave heating to accelerate the reaction. organic-chemistry.org

Table 1: Examples of Chemical Modifications in Analogues

Modification Strategy Example Compound Scaffold Purpose of Modification Resulting Activity
Amide Formation & Tetrazole Introduction N-phenylisonicotinamide Introduce H-bond acceptor Potent Xanthine Oxidase Inhibitor nih.gov
Stereochemical Variation Decahydroisoquinoline-3-carboxylic acid Optimize fit in receptor binding pocket Selective AMPA/NMDA Antagonism nih.gov
Alkyl Chain Length Variation 6-(tetrazolylalkyl)-decahydroisoquinoline Modulate distance to binding site Altered receptor selectivity nih.gov

| Heteroatom Substitution in Linker | 6-(tetrazolylalkyl)-decahydroisoquinoline | Change electronic and conformational properties | Impact on biological potency nih.gov |

Exploration of Isomeric and Tautomeric Forms of the Tetrazole Moiety and their Biological Impact

The tetrazole ring is a distinctive feature of this compound, primarily because of its ability to exist in different isomeric and tautomeric forms. nih.govresearchgate.net Substituted tetrazoles can exist as two main tautomers: the 1H and 2H forms. nih.govresearchgate.net These tautomers are in equilibrium and have different physicochemical properties, which can significantly influence their biological activity. researchgate.net

Theoretically, three precursor tetrazole isomers exist: 1H-tetrazole, 2H-tetrazole, and the unstable 5H-tetrazole. nih.govresearchgate.net For substituted tetrazoles, the 1H and 2H tautomers are the most relevant and can exist in a nearly 1:1 ratio in solution, though one form may be favored in the crystalline state. nih.govresearchgate.net The two positional isomers can often be differentiated using nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net

The biological impact of this tautomerism is profound. The tetrazole group is often used in medicinal chemistry as a bioisostere for the carboxylic acid group. beilstein-journals.orgacs.org This is because the N-H acidity of 5-substituted 1H-tetrazoles is similar to that of a carboxylic acid's O-H at physiological pH, and both groups have planar structures. researchgate.net However, the tetrazole is more lipophilic and metabolically stable, which can lead to improved biological activity and pharmacokinetic properties. nih.govresearchgate.net The different electronic distribution and hydrogen bonding capabilities of the 1H and 2H tautomers mean they can interact differently with biological targets like receptors and enzymes, leading to variations in potency and selectivity. researchgate.net

Table 2: Comparison of 1H- and 2H-Tetrazole Tautomers

Feature 1H-Tetrazole Tautomer 2H-Tetrazole Tautomer Biological Implication
Proton Position Nitrogen at position 1 Nitrogen at position 2 Affects hydrogen bonding capacity and acidity researchgate.net
Dipole Moment Generally larger Generally smaller Influences solubility and interaction with polar sites on targets researchgate.net
Stability Relative stability depends on the substituent Relative stability depends on the substituent The predominant tautomer may have higher binding affinity researchgate.net

Development of Hybrid Molecules with Synergistic Activities

A modern strategy in drug design is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. mdpi.com This approach aims to produce compounds with synergistic activities, dual modes of action, or improved pharmacological profiles compared to the individual components. mdpi.com The tetrazole moiety is a popular component in the design of such hybrids due to its favorable biological and physicochemical properties. mdpi.com

An important class of such molecules are pyrazole-tetrazole hybrids. mdpi.commdpi.com The combination of these two N-heterocycles can lead to compounds with potent antifungal, antidiabetic, or anti-leishmanial activities. mdpi.commdpi.com For example, a series of 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivatives showed good activity against Leishmania braziliensis. mdpi.com

Another successful application of this strategy is the development of hybrids containing a quinolone antibiotic and a tetrazole. In one study, researchers synthesized levofloxacin-tetrazole hybrids. researchgate.net These new molecules were designed to enhance antibacterial potency and were evaluated for their activity against various bacterial strains. researchgate.net The rationale is that combining the DNA gyrase inhibitory action of the quinolone with the bioactive tetrazole scaffold could overcome resistance or broaden the spectrum of activity.

The antihypertensive drug Olmesartan serves as a clinical example of a successful hybrid molecule, combining imidazole, tetrazole, and dioxole moieties to achieve its therapeutic effect. nih.gov

Table 3: Examples of Hybrid Molecules Incorporating a Tetrazole Moiety

Hybrid Combination Example Scaffold Intended Synergistic/Dual Action Target Disease/Activity
Pyrazole-Tetrazole 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole Combination of two bioactive heterocycles Antifungal, Antidiabetic, Anti-leishmanial mdpi.commdpi.com
Quinolone-Tetrazole Levofloxacin-tetrazole derivative Enhanced antibacterial potency Bacterial Infections researchgate.net
Isatin-Tetrazole Isatin-based tetrazole hybrids Combatting drug resistance, new mechanisms of action Antimycobacterial, Antiplasmodial mdpi.com

| Imidazole-Tetrazole | Olmesartan | Multi-target antihypertensive action | Cardiovascular Disease nih.gov |

Structure-Based Design for Next-Generation Compounds with Enhanced Properties

Structure-based drug design (SBDD) is a powerful, rational approach to developing new therapeutic agents. It utilizes high-resolution 3D structural information of biological targets, often obtained through X-ray crystallography or NMR, to design molecules that bind with high affinity and selectivity. mdpi.comnih.gov This methodology has been effectively applied to scaffolds related to this compound to generate next-generation compounds.

A clear example of SBDD is the optimization of N-phenylisonicotinamide derivatives as xanthine oxidase inhibitors. nih.gov Researchers used molecular docking simulations to analyze how their initial lead compound was binding to the enzyme's active site. The computational model revealed an opportunity to form an additional hydrogen bond with the Asn768 residue of the enzyme. nih.gov Based on this insight, they rationally designed and synthesized a new series of analogues incorporating a 1H-tetrazol-1-yl group, which was predicted to be an ideal hydrogen bond acceptor. The resulting compound, 2s , showed a 10-fold increase in inhibitory potency, validating the design strategy. nih.gov

The SBDD process typically involves several key steps:

Target Identification and Validation: Identifying a biologically relevant target protein.

Structure Determination: Obtaining the 3D structure of the target, often in complex with a known ligand.

Computational Analysis: Using molecular modeling and docking to analyze binding pockets and identify key interactions. mdpi.com

Rational Design: Designing novel compounds or modifications to existing ones to optimize interactions with the target.

Synthesis and Biological Evaluation: Chemically synthesizing the designed compounds and testing their activity in vitro and in vivo. nih.gov

This iterative cycle of design, synthesis, and testing allows for the systematic enhancement of a compound's properties, leading to the development of more potent and selective drugs. nih.gov

Table 4: Key Methodologies in Structure-Based Drug Design

Methodology Description Application Example
Molecular Docking Predicts the preferred orientation of a ligand when bound to a target protein. Identifying the binding mode of an inhibitor in the xanthine oxidase active site. nih.gov
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time to understand the flexibility and dynamics of the protein-ligand complex. Revealing that a tetrazole moiety could occupy a specific sub-pocket and form a stable H-bond. nih.gov
Ensemble Docking Docking ligands into multiple conformations of a receptor to account for protein flexibility. Used in high-throughput computational screening to find novel inhibitors. mdpi.com

| Fragment-Based Drug Discovery (FBDD) | Screening small chemical fragments and then growing or linking them to create a more potent lead. | Can be used to identify initial binding fragments for a target like the nicotinic acid receptor. |

Analytical Methodologies for Chemical Research

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., HPLC-MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a primary tool for assessing the purity of pharmaceutical and chemical compounds. For nicotinic acid and its derivatives, various HPLC-MS methods have been developed. These methods often utilize reversed-phase chromatography. However, no specific HPLC-MS conditions or validation data for 6-(1H-tetrazol-1-yl)nicotinic acid have been published.

Spectroscopic Techniques for Structural Confirmation and Characterization (e.g., NMR, High-Resolution Mass Spectrometry, IR)

The definitive structure of a novel compound is established using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for elucidating the precise arrangement of atoms in the this compound molecule. While NMR data exists for numerous tetrazole and pyridine (B92270) derivatives, specific chemical shifts and coupling constants for the target compound are not available in the literature.

High-Resolution Mass Spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition of the molecule. This technique is standard in the characterization of new chemical entities, but published HRMS data for this compound is absent.

Infrared (IR) spectroscopy would identify the functional groups present in the molecule, such as the carboxylic acid and tetrazole moieties. Although the characteristic absorption bands for these groups are well-known, a specific IR spectrum for this compound has not been found in the reviewed literature.

Thermal and Stability Analysis for Compound Storage and Handling in Research Settings

Information regarding the thermal stability and appropriate storage conditions for this compound is not available. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be used to determine its decomposition temperature and melting point, providing crucial information for safe handling and storage. Without such studies, recommendations for its long-term stability remain undetermined.

Advanced Techniques for Mechanistic and Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Advanced techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed to study the binding interactions of a compound with biological targets. There is no indication in the scientific literature that this compound has been subjected to such investigations. Therefore, its binding affinity and thermodynamic profile with any potential protein targets are unknown.

Future Research Directions and Applications

Elucidation of Undiscovered Pharmacological Pathways Modulated by the Compound

The primary pharmacological target of nicotinic acid is the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). nih.gov Activation of this receptor in adipocytes inhibits lipolysis, leading to a decrease in plasma free fatty acids, which in turn reduces the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL). nih.gov This mechanism is central to the lipid-modifying effects of nicotinic acid, namely the reduction of low-density lipoprotein (LDL) cholesterol and triglycerides, and the elevation of high-density lipoprotein (HDL) cholesterol. nih.gov

Future research on 6-(1H-tetrazol-1-yl)nicotinic acid will undoubtedly focus on its activity as a GPR109A agonist. The introduction of the tetrazole moiety in place of the carboxylic acid group is a key structural modification. Tetrazoles are known bioisosteres of carboxylic acids and have been successfully employed in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. A critical area of investigation will be to determine if this compound acts as a full or partial agonist of GPR109A. The development of partial agonists is a promising strategy to separate the desirable anti-lipolytic effects from the common side effect of flushing, which is also mediated by GPR109A activation in skin Langerhans cells. nih.gov

Beyond GPR109A, the anti-inflammatory properties of nicotinic acid suggest other potential pathways for exploration. Nicotinic acid has been shown to exert anti-inflammatory effects in various cell types, including monocytes and macrophages, which are independent of its lipid-lowering actions. nih.gov These effects are mediated, at least in part, through GPR109A on immune cells. nih.gov Future studies should investigate whether this compound can modulate inflammatory signaling pathways, such as the reduction of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov

Furthermore, the structural features of this compound may confer activity at other, currently unknown, biological targets. For instance, other tetrazole-containing heterocyclic compounds have demonstrated a wide range of biological activities. Therefore, broad pharmacological screening of this compound is warranted to uncover novel mechanisms of action.

Potential for Novel Therapeutic Applications Beyond Current Indications

The primary therapeutic application of nicotinic acid is the management of dyslipidemia and the reduction of cardiovascular disease risk. nih.gov It is anticipated that this compound, if proven to be an effective GPR109A agonist with a favorable side-effect profile, would be a strong candidate for the treatment of these conditions. The potential for a reduced flushing response would represent a significant clinical advantage over existing nicotinic acid therapies.

The established anti-inflammatory effects of nicotinic acid open the door to novel therapeutic applications for its derivatives. nih.gov Chronic inflammation is a key component of numerous diseases beyond atherosclerosis. Future research could therefore explore the utility of this compound in the treatment of inflammatory conditions such as psoriasis, inflammatory bowel disease, and neuroinflammatory disorders. The ability to modulate immune cell function via GPR109A presents a compelling rationale for investigating these possibilities. nih.gov

Moreover, the exploration of other pharmacological targets could reveal entirely new therapeutic avenues. For example, a study on N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives identified these compounds as potent xanthine (B1682287) oxidase inhibitors, suggesting a potential application in the treatment of hyperuricemia and gout. nih.gov While a different scaffold, this finding highlights the versatility of the tetrazolyl-phenyl moiety in interacting with various enzyme active sites.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To thoroughly investigate the pharmacological profile of this compound, the development and application of sophisticated in vitro and in vivo models will be essential.

In Vitro Models: Initial in vitro studies will likely involve cell-based assays to determine the compound's potency and efficacy at the GPR109A receptor. These assays typically utilize cell lines engineered to express GPR109A and measure downstream signaling events such as changes in cyclic AMP (cAMP) levels or calcium mobilization.

Further in vitro investigations will be necessary to probe the compound's anti-inflammatory properties. Co-culture systems of immune cells (e.g., macrophages) and other cell types (e.g., endothelial cells or adipocytes) can be employed to model the complex cellular interactions that occur during inflammation. The measurement of key inflammatory mediators in these systems will provide insights into the compound's mechanism of action.

Table 1: Hypothetical In Vitro Assay Data for this compound

Assay TypeCell LineParameter MeasuredHypothetical Result for this compound
GPR109A ActivationCHO-K1 expressing human GPR109AEC50 for cAMP inhibition50 nM
Anti-inflammatory ActivityLPS-stimulated RAW 264.7 macrophagesIC50 for TNF-α inhibition1 µM
Lipolysis InhibitionDifferentiated 3T3-L1 adipocytesIC50 for glycerol (B35011) release100 nM

In Vivo Models: Preclinical in vivo studies will be crucial to assess the therapeutic potential and safety of this compound. Animal models of dyslipidemia, such as ApoE or LDL receptor knockout mice fed a high-fat diet, will be instrumental in evaluating the compound's effects on plasma lipid profiles.

To assess the flushing potential, animal models that exhibit a flushing response to nicotinic acid, such as certain mouse strains, will be utilized. A key experiment would be to compare the dose-dependent flushing response of this compound to that of nicotinic acid.

Animal models of inflammation, such as collagen-induced arthritis or dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, could be employed to investigate the compound's efficacy in treating inflammatory diseases.

The use of radiolabeled this compound in positron emission tomography (PET) imaging studies could provide valuable information on its biodistribution and target engagement in vivo, similar to what has been done for nicotinic acid. nih.gov

Opportunities for Collaborative and Interdisciplinary Research in Drug Discovery

The development of this compound from a promising lead compound into a clinical candidate will necessitate a collaborative and interdisciplinary research approach.

Medicinal Chemistry and Pharmacology: Medicinal chemists will play a pivotal role in the synthesis and optimization of this compound and related analogs. Close collaboration with pharmacologists will be essential to establish structure-activity relationships (SAR) and guide the design of molecules with improved potency, selectivity, and pharmacokinetic properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.